1.1. Compound Description: This compound is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor []. It demonstrated protective effects against learning and memory impairments in a rat model of Alzheimer's disease induced by amyloid-β1-42 (Aβ1-42). These effects were linked to the compound's antioxidant and antiapoptotic properties [].
2.1. Compound Description: This compound serves as a ligand for complexes with Group 12 elements, particularly zinc, cadmium, and mercury []. It was synthesized from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, followed by a series of reactions leading to the final ester product []. Crystal structures of its complexes with zinc/cadmium hexabromidocadmate(II) and mercury(II) dichloride have been analyzed, revealing diverse structural architectures influenced by the metal center, coordination geometry, and intermolecular interactions [].
3.1. Compound Description: This compound, with the molecular formula C23H23NO6, has been synthesized and characterized using X-ray diffractometry []. Its crystal structure, solved and refined in the monoclinic space group P21/n, revealed key structural parameters [].
4.1. Compound Description: This series of compounds were designed and synthesized as potential anticancer agents, specifically targeting colorectal cancer []. Their drug-likeness was assessed through in silico ADME property predictions []. In vitro anticancer screening against the HT-29 human colorectal adenocarcinoma cell line, guided by molecular docking studies on p38α, revealed promising activity for several compounds in this series []. Notably, compounds 5Dh8, 5DF6, 5Db2, and 5Di9 demonstrated superior potency compared to 5-fluorouracil, a standard colorectal cancer treatment [].
5.1. Compound Description: AM432 is a potent and selective antagonist of the Prostaglandin D2 receptor (DP2) []. It emerged as a lead candidate for clinical development after extensive structure-activity relationship (SAR) studies focused on optimizing the DP2 antagonistic activity of biphenyl acetic acid derivatives [].
6.1. Compound Description: This compound (C20H17F3N2O5) has been characterized by various spectroscopic methods, including 1H and 13C NMR, IR, and MS []. X-ray crystallography revealed its crystal structure, showing that the compound exists as two independent molecules in the asymmetric unit, interacting through C–H···O hydrogen bonding to form a dimer []. These dimers further assemble into a four-molecule crystal packing through weak intermolecular interactions [].
7.1. Compound Description: This compound is the dihydrochloride dihydrate salt form of pexidartinib, a drug used in the treatment of certain types of tenosynovial giant cell tumor []. The crystal structure of this salt has been determined, providing insights into its solid-state interactions [].
8.1. Compound Description: This chiral molecule crystallizes as a racemate in a centrosymmetric space group []. Its crystal structure reveals key dihedral angles between the thiazolidine ring, benzene ring, and pyridine ring []. Intermolecular C—H⋯O hydrogen bonds contribute to the formation of a two-dimensional network in the crystal lattice [].
9.1. Compound Description: This entry refers to a novel multicomponent crystal composed of two active pharmaceutical ingredients: flupirtine ([2-amino-6-(4-fluoro-benzyl-amino)-pyridin-3-yl]-carbamic acid ethyl ester) and diclofenac (2-[2-[(2,6-dichlorophenyl)-amino]-phenyl] acetate) []. This multicomponent crystal was designed to simultaneously target pain arising from both degenerative joint diseases and inflammatory processes [].
12.1. Compound Description: This class of compounds was designed and synthesized as potential succinate dehydrogenase inhibitors, inspired by the fungicide boscalid []. Evaluation of their fungicidal activity against Sclerotinia sclerotiorum and Botrytis cinerea demonstrated promising results []. Notably, sixteen compounds exhibited high inhibitory rates (>90%) against S. sclerotiorum at a concentration of 50 μg/mL []. Molecular docking studies provided insights into the binding interactions of these compounds with the target enzyme, succinate dehydrogenase [].
13.1. Compound Description: phpy2NS is synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reaction with chloroacetic acid, followed by esterification []. This compound forms a complex with HgCl2, which has been structurally characterized [].
14.1. Compound Description: This compound, with the molecular formula C8H10ClNO5, was synthesized through a tandem Michael addition–elimination reaction using 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester []. Structural analysis revealed a nearly planar five-membered furanone ring []. The crystal packing is stabilized by intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds [].
15.1. Compound Description: This compound and its intermediates are the subject of patent applications focused on their preparation methods [, , , , ]. One of the key steps in its synthesis involves the reaction of [1S-[1a,2b,3b,4a(S*)]]-4-[[3-amino-4-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-2-pyridinyl]amino]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide with an orthoformate ester, formamidine acetate, or dimethylformamide dimethyl acetal [].
16.1. Compound Description: This series of compounds was synthesized using an efficient and environmentally friendly method employing alum (KAl(SO4)2·12H2O) as a catalyst in aqueous media [].
17.1. Compound Description: This compound has demonstrated significant antimicrobial activity against clinically isolated strains []. It also exhibits good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical scavenging assays [].
18.1. Compound Description: This series of compounds were synthesized and found to possess anti-inflammatory properties due to their inhibition of prostaglandin reductase []. Docking studies were conducted to understand their binding interactions with the target enzyme []. In vitro anti-inflammatory activity was evaluated using the human red blood cell (HRBC) membrane stabilization method, with diclofenac as the standard drug [].
19.1. Compound Description: This series of bi-heterocyclic propanamides, synthesized via S-substitution reactions, demonstrated potent urease inhibitory activity and low cytotoxicity []. Their potential as less toxic urease inhibitors was further supported by in silico molecular docking studies [].
3-(Pyridin-2-yl)indolizine skeletons
20.1. Compound Description: This refers to a class of compounds synthesized through an iodine-promoted oxidative cross-coupling/cyclization reaction involving 2-(pyridin-2-yl)acetate derivatives and methyl ketones []. The reaction involves the cleavage of multiple Csp3-H bonds and a C-C bond, enabling a formal [3 + 1 + 1] annulation strategy for constructing these indolizine derivatives []. Notably, the pyridine moiety in the starting material contributes two fragments to the final indolizine skeleton [].
21.1. Compound Description: MS275 is a histone deacetylase (HDAC) inhibitor. In combination with radiation therapy, it has demonstrated the ability to augment cell death in gastrointestinal adenocarcinoma cells []. This synergistic effect was attributed to several factors, including the induction of histone hyperacetylation, increased expression of proapoptotic proteins like Bim, and activation of caspase-3 and -8 [].
23.1. Compound Description: R121920 is a highly selective CRF1 antagonist. A radiolabeled version, [N-methyl-11C]-R121920, was developed for potential use as a PET ligand [].
24.1. Compound Description: TL-77 is a novel (E)-styrylsulfonyl methylpyridine analog with improved oral bioavailability compared to the anticancer agent ON01910.Na []. TL-77 exhibits potent growth inhibitory activity against various cancer cell lines, displaying greater potency towards tumor cells than normal cells []. Its mechanism of action involves inducing G2/M cell cycle arrest, promoting apoptosis, inhibiting tubulin polymerization, and disrupting mitotic spindle assembly [].
25.1. Compound Description: This series of compounds, encompassing thiazolidinones and Mannich bases, were synthesized from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and evaluated for their antimicrobial and antitubercular activities [].
26.1. Compound Description: AN-024 is synthesized using a multi-step process starting from 4-methyl-2-nitro-aniline []. The synthesis involves several intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide [].
28.1. Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor, structurally related to Imatinib [, ]. It's being explored for the treatment of angiotensin II-induced diseases, including hypertension [, ].
30.1. Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a potential treatment for glaucoma []. It effectively lowers intraocular pressure in a cynomolgus model of elevated intraocular pressure [].
31.1. Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2) []. It has been instrumental in mapping the binding pocket of the dual orexin receptor antagonist almorexant []. Studies using EMPA and other ligands have revealed key amino acid residues crucial for ligand binding and selectivity in both OX1 and OX2 receptors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.